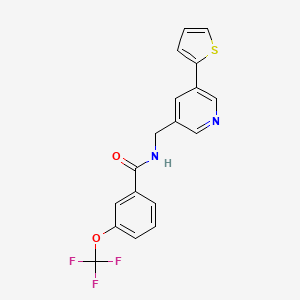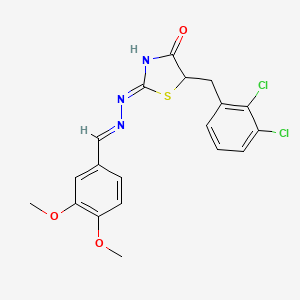
Ethyl 1-methyl-5-piperidin-2-ylpyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-methyl-5-piperidin-2-ylpyrrole-2-carboxylate, commonly known as MEP, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It is a pyrrole derivative that has been shown to exhibit a range of biological activities, including analgesic, anti-inflammatory, and anti-tumor effects.
Aplicaciones Científicas De Investigación
MEP has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit analgesic, anti-inflammatory, and anti-tumor effects in various animal models. MEP has also been investigated for its potential use as a drug candidate for the treatment of neuropathic pain, cancer, and other inflammatory diseases.
Mecanismo De Acción
The exact mechanism of action of MEP is not fully understood, but it has been suggested that it may act through multiple pathways. MEP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a key role in inflammation and pain. MEP has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and have been implicated in cancer and other diseases.
Biochemical and Physiological Effects:
MEP has been shown to exhibit a range of biochemical and physiological effects in various animal models. It has been shown to reduce inflammation and pain in models of arthritis and neuropathic pain. MEP has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, MEP has been shown to have a low toxicity profile, suggesting that it may be a safe and effective drug candidate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MEP has several advantages for use in lab experiments. It is relatively easy to synthesize and has a low toxicity profile, making it a safe and cost-effective option for researchers. However, there are also limitations to using MEP in lab experiments. Its mechanism of action is not fully understood, and it may exhibit different effects in different animal models, making it difficult to predict its efficacy in humans.
Direcciones Futuras
There are several future directions for research on MEP. One area of interest is the development of more potent and selective MEP analogs that can be used as drug candidates for the treatment of cancer and other diseases. Another area of interest is the investigation of the molecular mechanisms underlying the anti-inflammatory and analgesic effects of MEP, which may lead to the development of more effective therapies for pain and inflammation. Additionally, the potential use of MEP as a diagnostic tool for cancer and other diseases is an area of active research.
Métodos De Síntesis
MEP can be synthesized through a multi-step process involving the reaction of 2-pyrrolidone with ethyl 2-bromoacetate, followed by the reaction with methylamine and subsequent reduction with lithium aluminum hydride. The yield of MEP can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst.
Propiedades
IUPAC Name |
ethyl 1-methyl-5-piperidin-2-ylpyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-3-17-13(16)12-8-7-11(15(12)2)10-6-4-5-9-14-10/h7-8,10,14H,3-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBWXKSUMZUMPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(N1C)C2CCCCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1,1-Dioxidotetrahydrothien-3-yl)thio]acetic acid](/img/structure/B2445053.png)
![4-[(2-fluorophenyl)methyl]-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B2445057.png)




![2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]-N-(pyridin-3-ylmethyl)[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2445063.png)

![(E)-N'-(3-(morpholinosulfonyl)phenyl)-1H-benzo[d]imidazole-2-carbohydrazonoyl cyanide](/img/structure/B2445067.png)


![3-amino-4,6-bis(4-methoxyphenyl)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2445073.png)
![N-(2,5-dimethoxyphenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2445075.png)